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molecular formula C10H9NO B1281045 6-Methylquinolin-2(1H)-one CAS No. 4053-34-3

6-Methylquinolin-2(1H)-one

Cat. No. B1281045
M. Wt: 159.18 g/mol
InChI Key: LOUXUHOSYWFSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281227B1

Procedure details

The title compound is prepared from p-toluidine and cinnamoyl chloride according to the procedure described in Synthesis 1975, 739. The crude product obtained is triturated in Et2O/hexanes and filtered to give the title compound as a beige solid which is used in the subsequent step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9](Cl)(=[O:18])[CH:10]=[CH:11]C1C=CC=CC=1>>[CH3:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][C:9](=[O:18])[CH:10]=[CH:11]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Synthesis 1975, 739
CUSTOM
Type
CUSTOM
Details
The crude product obtained

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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